2-Chloro-6-(hydroxymethyl)pyridin-3-ol
Overview
Description
2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H6ClNO2 . It has a molecular weight of 159.57 .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-(hydroxymethyl)pyridin-3-ol is 1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 .Physical And Chemical Properties Analysis
2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a solid substance . It has a melting point of 133 - 135 degrees Celsius .Scientific Research Applications
Formation in Food Products
- Formation in Honey and Model Systems : 2-Chloro-6-(hydroxymethyl)pyridin-3-ol can form in food products such as honey through the ring expansion of 5-(hydroxymethy)furfural (HMF) in the presence of ammonia-producing compounds. This process is influenced by factors like pH, temperature, and reaction time (Hidalgo, Lavado-Tena, & Zamora, 2020).
Chemical and Structural Analysis
- Vibrational and Conformational Studies : Detailed theoretical and experimental studies, including FTIR and FT-Raman spectroscopy, have been conducted on similar compounds like 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine. These studies help understand the compound's electronic properties and molecular structure (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).
Application in Biochemistry
- In Biomimetic Models : It has been used in synthesizing biomimetic models for the active site of [Fe]hydrogenase, which is crucial in understanding the enzyme's function and potentially developing artificial enzymes (Song et al., 2012).
Application in Material Science
- In Magnetic and Optical Properties : This compound has been utilized in the initial employment in 4f metal chemistry, leading to the development of new families of Ln(III)(9) clusters with dual physical properties, such as single-molecule magnetism and photoluminescence (Alexandropoulos et al., 2011).
Synthetic Chemistry Applications
- In Organic Synthesis : The compound plays a role in the synthesis of various organic compounds, like 6-substituted pyridin-3-yl C-nucleosides, which are important in medicinal chemistry (Joubert, Pohl, Klepetérová, & Hocek, 2007).
Biotechnological Applications
- In Biotechnological Processes : There is potential for its use in biotechnological processes, as demonstrated by studies on oxyfunctionalization of pyridine derivatives using specific bacterial strains (Stankevičiūtė et al., 2016)
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-(hydroxymethyl)pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQELPILICRHYOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465354 | |
Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
208519-41-9 | |
Record name | 2-chloro-6-(hydroxymethyl)-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20465354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.